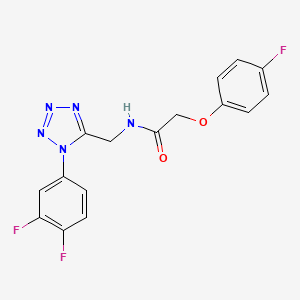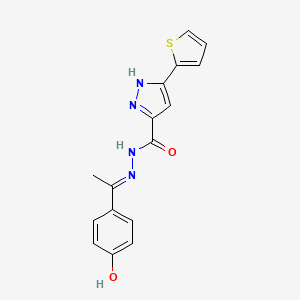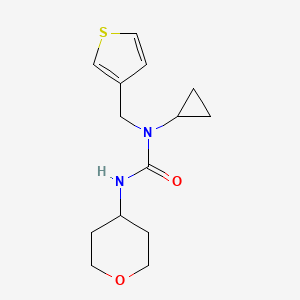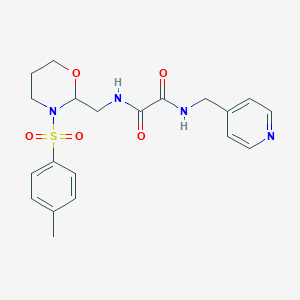
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is known to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Derivative Formation
Electrochemical methods have facilitated the synthesis of phenylpiperazine derivatives, demonstrating an eco-friendly and efficient approach to generate novel compounds. These derivatives are synthesized through the electrochemical oxidation of specific precursors in the presence of nucleophiles, showcasing the potential for creating new molecular structures with varied biological activities. The development of such compounds emphasizes the importance of electrochemical techniques in medicinal chemistry, particularly in the synthesis of pharmacologically relevant molecules (Nematollahi & Amani, 2011).
Enzymatic Metabolism Studies
The investigation into the oxidative metabolism of novel antidepressants provides insights into the enzymatic pathways involved in drug metabolism. This research is crucial for understanding how drugs are processed in the human body, which aids in the development of medications with improved efficacy and safety profiles. By identifying the specific enzymes responsible for the metabolism of these compounds, researchers can predict potential drug interactions and optimize dosing regimens to enhance therapeutic outcomes (Hvenegaard et al., 2012).
Advanced Synthetic Techniques
The exploration of advanced synthetic techniques, such as the use of α-phenylvinylsulfonium salts, has opened new pathways for the creation of complex heterocycles. These methodologies allow for the synthesis of morpholines, piperazines, and other nitrogen-containing cycles with high regio- and diastereoselectivity. Such advancements in synthetic chemistry are pivotal for the design and development of new therapeutic agents, highlighting the role of innovative synthetic strategies in drug discovery (Matlock et al., 2015).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of novel compounds for antimicrobial and anticancer activity represent a significant area of research in the fight against infectious diseases and cancer. By developing new molecules with potent biological activities, researchers are contributing to the discovery of new treatments for these global health challenges. The study of compounds containing piperazine or thiophene moieties, for example, has shown promising results in antimicrobial and anticancer assays, underscoring the potential of such molecules in therapeutic applications (Tomar et al., 2007).
Propiedades
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXGGRMEOMKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)

![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)


![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)


![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
